molecular formula C5H5ClN2O4S B13467355 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13467355
M. Wt: 224.62 g/mol
InChI Key: OLWOMZGBGGHWHJ-UHFFFAOYSA-N
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Description

3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: is an organic compound with a unique structure that includes a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorosulfonic acid and appropriate reaction vessels to handle the corrosive nature of the reagents. The reaction conditions would be optimized to maximize yield and minimize by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its reactive functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating different products .

Comparison with Similar Compounds

Uniqueness: 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring with both a chlorosulfonyl and a carboxylic acid group. This combination provides a unique reactivity profile, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C5H5ClN2O4S

Molecular Weight

224.62 g/mol

IUPAC Name

5-chlorosulfonyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H5ClN2O4S/c1-8-3(5(9)10)2-4(7-8)13(6,11)12/h2H,1H3,(H,9,10)

InChI Key

OLWOMZGBGGHWHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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